2,3-Dihydroxypropoxy(dioxo)bismuth

Organobismuth chemistry Oxidation state Coordination chemistry

2,3-Dihydroxypropoxy(dioxo)bismuth (CAS 6274-91-5; molecular formula C₃H₇BiO₅; molecular weight 332.07 g/mol) is an organobismuth(V) compound in which a central bismuth atom is coordinated by two terminal oxo groups and one 2,3-dihydroxypropoxy (glycerol-derived) ligand. The compound is registered under NSC 33518 in the National Cancer Institute screening repository and is supplied by chemical vendors at a nominal purity of 98.0%.

Molecular Formula C3H7BiO5
Molecular Weight 332.07 g/mol
CAS No. 6274-91-5
Cat. No. B12642287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydroxypropoxy(dioxo)bismuth
CAS6274-91-5
Molecular FormulaC3H7BiO5
Molecular Weight332.07 g/mol
Structural Identifiers
SMILESC(C(CO[Bi](=O)=O)O)O
InChIInChI=1S/C3H7O3.Bi.2O/c4-1-3(6)2-5;;;/h3-4,6H,1-2H2;;;/q-1;+1;;
InChIKeyFPRTUXYYIHUUOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydroxypropoxy(dioxo)bismuth (CAS 6274-91-5): Structure, Class, and Baseline Procurement Context


2,3-Dihydroxypropoxy(dioxo)bismuth (CAS 6274-91-5; molecular formula C₃H₇BiO₅; molecular weight 332.07 g/mol) is an organobismuth(V) compound in which a central bismuth atom is coordinated by two terminal oxo groups and one 2,3-dihydroxypropoxy (glycerol-derived) ligand [1]. The compound is registered under NSC 33518 in the National Cancer Institute screening repository and is supplied by chemical vendors at a nominal purity of 98.0% . Unlike the more common bismuth(III) salts (e.g., bismuth subsalicylate, bismuth subgallate, bismuth oxide), this compound features a pentavalent bismuth center with a covalent Bi–O–C linkage to a glycerol backbone, placing it at the intersection of bismuth alkoxide, oxo-bismuth, and organobismuth coordination chemistry [2].

Why Bismuth(III) Analogs Cannot Substitute for 2,3-Dihydroxypropoxy(dioxo)bismuth in Procurement


Generic substitution of bismuth compounds based solely on elemental bismuth content ignores critical speciation-dependent properties. 2,3-Dihydroxypropoxy(dioxo)bismuth is a molecular Bi(V) alkoxide–oxo complex with a defined bismuth–oxygen–carbon connectivity [1]. In contrast, common bismuth(III) alternatives such as bismuth subsalicylate (Bi(III) salt of salicylic acid), bismuth subgallate, or bismuth(III) oxide are either ionic salts or purely inorganic oxides with fundamentally different solubility profiles, hydrolysis behavior, and redox reactivity [2]. The pentavalent oxidation state and the hydrolytically responsive Bi–O–C bond in 2,3-dihydroxypropoxy(dioxo)bismuth confer distinct precursor chemistry that cannot be replicated by trivalent bismuth sources, making it a non-substitutable starting material for specific sol-gel, MOCVD, and catalytic applications [3].

2,3-Dihydroxypropoxy(dioxo)bismuth: Head-to-Head Quantitative Differentiation Evidence


Bismuth Oxidation State: Bi(V) versus Bi(III) in Common Bismuth Subsalicylate and Bismuth Oxide Analogs

2,3-Dihydroxypropoxy(dioxo)bismuth contains bismuth in the +5 oxidation state, as evidenced by the SMILES structure showing two terminal Bi=O double bonds coordinated to a single glycerol-derived alkoxide ligand [1]. This contrasts with the vast majority of commercially available bismuth compounds—including bismuth subsalicylate (C₇H₅BiO₄), bismuth subgallate, bismuth subcitrate, and bismuth(III) oxide (Bi₂O₃)—which all contain bismuth exclusively in the +3 oxidation state [2]. The Bi(V) center confers distinct hydrolytic and thermal decomposition pathways relevant to precursor and catalytic applications.

Organobismuth chemistry Oxidation state Coordination chemistry

Acute Intramuscular Toxicity of Dihydroxypropyl Bismuthate (Pentavalent Bi) in Rats versus Reported Values for Bismuth Subsalicylate

Dihydroxypropyl bismuthate—a pentavalent, electronegative bismuth compound that forms neutral aqueous solutions and is stable in physiological fluids—was evaluated for acute toxicity in rats. Intramuscular injection of the compound in physiological saline yielded a minimum lethal dose of approximately 32 mg bismuth per rat [1]. While a direct head-to-head toxicology study with bismuth subsalicylate under identical conditions is not available, the published literature on bismuth subsalicylate reports an oral LD₅₀ in rats of >5,000 mg/kg, with substantially lower acute toxicity observed for pentavalent organobismuth compounds compared to certain Bi(III) salts when administered parenterally [2]. This body of data suggests the pentavalent organobismuth framework can offer a different toxicological profile relative to common Bi(III) pharmaceuticals.

Bismuth toxicology Pentavalent bismuth LD₅₀ comparison

Computed Physicochemical Descriptors: Hydrogen-Bonding Capacity and Polar Surface Area versus Bismuth Subsalicylate

Computed molecular descriptors (PubChem) reveal that 2,3-dihydroxypropoxy(dioxo)bismuth possesses 2 hydrogen-bond donors, 5 hydrogen-bond acceptors, and a topological polar surface area (TPSA) of 83.8 Ų [1]. In comparison, bismuth subsalicylate (CAS 14882-18-9) exhibits a TPSA of approximately 77.8 Ų, with only 1–2 hydrogen-bond donors and 4 acceptors depending on protonation state [2]. The additional hydrogen-bond donor and acceptor sites in the target compound, arising from the free hydroxyl groups on the glycerol-derived ligand, translate to a higher predicted aqueous solubility and different solvation behavior compared to the more hydrophobic salicylate analog.

Molecular descriptors Drug-likeness Hydrogen bonding

Glycerol-Derived Ligand as a Built-In Polyol for Sol-Gel and Hydrothermal Oxide Synthesis: Class-Level Advantage over Simple Bismuth Salts

2,3-Dihydroxypropoxy(dioxo)bismuth carries a glycerol-derived alkoxide ligand pre-coordinated to the bismuth center. This structure parallels the well-established class of bismuth–glycerol complexes that serve as effective precursors for sol-gel, hydrothermal, and MOCVD synthesis of bismuth oxide-based materials [1]. Unlike simple bismuth salts such as bismuth nitrate pentahydrate—which hydrolyze rapidly and uncontrollably in aqueous media to form insoluble basic salts—bismuth glycerol complexes form stable, homogeneous precursor solutions that enable morphology-controlled synthesis of δ-Bi₂O₃ nanospheres [2]. The pre-formed Bi–O–C bond in the target compound provides a kinetic stability window that can be exploited for controlled hydrolysis and condensation.

Sol-gel precursor Bismuth oxide Glycerol complex

Supplier-Reported Purity Benchmark: 98.0% Assay for 2,3-Dihydroxypropoxy(dioxo)bismuth versus Typical Technical-Grade Bismuth Salts

Commercial suppliers list 2,3-dihydroxypropoxy(dioxo)bismuth (CAS 6274-91-5) at a nominal purity of 98.0%, with the product available on request for quantities from 100 g to 1,000 kg . By comparison, widely used research-grade bismuth(III) nitrate pentahydrate is typically supplied at ≥98% purity, while bismuth subsalicylate and bismuth subgallate are commonly available at 95–99% purity depending on the vendor . The target compound thus meets or exceeds the purity specifications of common laboratory bismuth reagents, ensuring suitability for stoichiometrically sensitive applications in synthesis and catalysis without requiring additional purification.

Chemical purity Procurement specification Research-grade bismuth compounds

High-Yield Application Scenarios for 2,3-Dihydroxypropoxy(dioxo)bismuth (CAS 6274-91-5) Based on Quantitative Evidence


Precursor for Sol-Gel and Hydrothermal Synthesis of Morphology-Controlled Bismuth Oxide Nanostructures

The glycerol-derived alkoxide ligand pre-coordinated to the bismuth center in 2,3-dihydroxypropoxy(dioxo)bismuth provides a built-in polyol that can serve as both solvent and structure-directing agent during hydrolysis–condensation reactions [1]. This class of bismuth–glycerol complexes has been demonstrated to enable the controlled synthesis of porous δ-Bi₂O₃ nanospheres with tunable morphology, an outcome not achievable with simple bismuth nitrate precursors that hydrolyze rapidly and non-selectively in aqueous media [2]. The target compound's Bi(V) oxidation state may further afford access to oxide phases or mixed-valence intermediates not accessible from Bi(III)-only precursors. Researchers requiring precise morphological control in bismuth oxide nanoparticle synthesis should evaluate this compound as a single-source precursor capable of simplifying the sol-gel formulation.

Development of Pentavalent Organobismuth Pharmaceutical Intermediates

The historical data from Wheeler (1943) demonstrate that pentavalent organobismuth compounds structurally analogous to 2,3-dihydroxypropoxy(dioxo)bismuth can form neutral, physiologically stable aqueous solutions with measurable but manageable parenteral toxicity (minimum lethal dose ~32 mg Bi i.m. in rats) and no demonstrable tissue damage upon chronic administration [1]. While modern bismuth pharmaceuticals (e.g., bismuth subsalicylate, colloidal bismuth subcitrate) rely on Bi(III) salts, the distinct oxidation state and coordination chemistry of the Bi(V) dioxo-alkoxide framework may offer different pharmacokinetic distribution patterns. This compound is relevant as a research intermediate for medicinal chemists exploring novel organobismuth drug candidates, particularly where the pentavalent oxidation state and the glycerol-derived ligand's hydrogen-bonding capacity (HBD=2, HBA=5, TPSA=83.8 Ų) [2] are hypothesized to influence bioavailability or target engagement.

Homogeneous Catalyst or Catalyst Precursor for Selective Oxidation of Polyols

Bismuth-modified heterogeneous catalysts (e.g., Pt–Bi, Pd–Bi systems) are well-established for the selective oxidation of glycerol to value-added C₃ products such as dihydroxyacetone (DHA) and glyceric acid [1]. 2,3-Dihydroxypropoxy(dioxo)bismuth, as a molecular Bi(V) species bearing a glycerol-derived ligand, represents a potential single-source precursor for preparing such bimetallic catalysts with atomic-level dispersion of bismuth on noble metal surfaces. The pre-formed Bi–O–C bond and defined Bi(V) oxidation state provide a reproducible starting point for catalyst synthesis, as opposed to the variable speciation obtained when using bismuth nitrate or bismuth chloride salts that require in-situ reduction and ligand exchange. The computed physicochemical profile—specifically the 5 hydrogen-bond acceptor sites and 83.8 Ų polar surface area—predicts good solubility in alcoholic and aqueous reaction media relevant to glycerol oxidation catalysis [2].

MOCVD and Thin-Film Deposition Precursor for Bismuth-Containing Functional Oxides

Bismuth alkoxides and oxo-alkoxides have been identified as attractive precursors for metal-organic chemical vapor deposition (MOCVD) of bismuth-containing oxide films, including ferroelectric BiFeO₃ and superconducting Bi–Sr–Ca–Cu–O phases [1]. For a compound to function effectively as a MOCVD precursor, it requires sufficient volatility, thermal stability during transport, and clean decomposition to the desired oxide phase. The molecular nature of 2,3-Dihydroxypropoxy(dioxo)bismuth, with its three rotatable bonds (computed count = 3) [2], may confer adequate volatility relative to purely ionic bismuth salts, which are generally non-volatile. Materials scientists procuring bismuth precursors for vapor-phase deposition should assess this compound as a potential alternative to bismuth triphenyl (BiPh₃) or bismuth β-diketonates, particularly where the absence of carbon-rich aryl ligands may reduce carbon contamination in the deposited oxide film.

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